molecular formula C8H13NO B14242308 Cyclohexanecarbonitrile, 2-hydroxy-1-methyl-, (1R,2S)- CAS No. 406909-97-5

Cyclohexanecarbonitrile, 2-hydroxy-1-methyl-, (1R,2S)-

Cat. No.: B14242308
CAS No.: 406909-97-5
M. Wt: 139.19 g/mol
InChI Key: GEHDSKKKZZPSQP-JGVFFNPUSA-N
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Description

Cyclohexanecarbonitrile, 2-hydroxy-1-methyl-, (1R,2S)- is a chemical compound with the molecular formula C8H13NO. It is a chiral molecule, meaning it has non-superimposable mirror images, which are important in various chemical and biological processes. This compound is used in various fields, including organic synthesis and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclohexanecarbonitrile, 2-hydroxy-1-methyl-, (1R,2S)- typically involves organic synthesis techniques that include chiral synthesis and catalytic methods. One common method involves the use of chiral catalysts to achieve the desired stereochemistry. The reaction conditions often require controlled temperatures and specific solvents to ensure the correct formation of the compound .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for the efficient production of large quantities. The use of advanced catalytic systems and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarbonitrile, 2-hydroxy-1-methyl-, (1R,2S)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions vary depending on the desired product but often involve specific temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions include ketones, amines, alcohols, and substituted nitriles. These products are valuable intermediates in the synthesis of more complex molecules .

Scientific Research Applications

Cyclohexanecarbonitrile, 2-hydroxy-1-methyl-, (1R,2S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of Cyclohexanecarbonitrile, 2-hydroxy-1-methyl-, (1R,2S)- involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The exact pathways depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclohexanecarbonitrile, 2-hydroxy-1-methyl-, (1R,2S)- is unique due to its chiral nature and specific functional groups, which make it valuable in stereoselective synthesis and as a chiral building block in various chemical and pharmaceutical applications .

Properties

CAS No.

406909-97-5

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

(1R,2S)-2-hydroxy-1-methylcyclohexane-1-carbonitrile

InChI

InChI=1S/C8H13NO/c1-8(6-9)5-3-2-4-7(8)10/h7,10H,2-5H2,1H3/t7-,8+/m0/s1

InChI Key

GEHDSKKKZZPSQP-JGVFFNPUSA-N

Isomeric SMILES

C[C@@]1(CCCC[C@@H]1O)C#N

Canonical SMILES

CC1(CCCCC1O)C#N

Origin of Product

United States

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